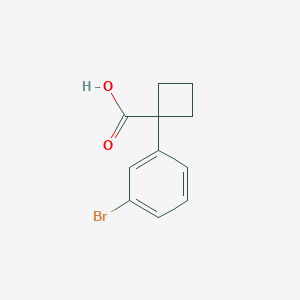

1-(3-Bromophenyl)cyclobutanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJRGYDROYTPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588139 | |

| Record name | 1-(3-Bromophenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926261-31-6 | |

| Record name | 1-(3-Bromophenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromophenyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(3-Bromophenyl)cyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 1-(3-bromophenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the alkylation of (3-bromophenyl)acetonitrile, followed by the hydrolysis of the resulting nitrile intermediate. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step sequence. The initial step involves a phase-transfer catalyzed alkylation of (3-bromophenyl)acetonitrile with 1,3-dibromopropane to construct the cyclobutane ring and form the carbonitrile intermediate. The subsequent step is the acid- or base-catalyzed hydrolysis of the nitrile to yield the final carboxylic acid product.

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

This procedure details the alkylation of (3-bromophenyl)acetonitrile using 1,3-dibromopropane under phase-transfer catalysis conditions.

Materials:

-

(3-Bromophenyl)acetonitrile

-

1,3-Dibromopropane

-

Sodium hydroxide (50% aqueous solution)

-

Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add (3-bromophenyl)acetonitrile and toluene.

-

Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide) to the mixture.

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

-

From the dropping funnel, add 1,3-dibromopropane dropwise to the reaction mixture at a rate that maintains the reaction temperature below 40°C.

-

After the addition is complete, continue stirring the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, dilute the reaction mixture with water and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 1-(3-bromophenyl)cyclobutane-1-carbonitrile by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Hydrolysis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile to this compound

This procedure describes the hydrolysis of the nitrile intermediate to the final carboxylic acid product.

Materials:

-

1-(3-Bromophenyl)cyclobutane-1-carbonitrile

-

Sulfuric acid (concentrated) or Sodium hydroxide

-

Ethanol or Ethylene glycol

-

Deionized water

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure (Acid-Catalyzed Hydrolysis):

-

In a round-bottom flask, dissolve 1-(3-bromophenyl)cyclobutane-1-carbonitrile in a mixture of ethanol and water.

-

Slowly add concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Procedure (Base-Catalyzed Hydrolysis):

-

In a round-bottom flask, suspend 1-(3-bromophenyl)cyclobutane-1-carbonitrile in an aqueous solution of sodium hydroxide. Ethylene glycol can be used as a co-solvent to increase the reaction temperature.

-

Heat the mixture to reflux for 24-48 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent to yield the pure carboxylic acid.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound.

Table 1: Reactants and Stoichiometry for Step 1

| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Molar Ratio |

| (3-Bromophenyl)acetonitrile | 196.04 | 1.0 | 1 |

| 1,3-Dibromopropane | 201.86 | 1.1 - 1.5 | 1.1 - 1.5 |

| Sodium Hydroxide | 40.00 | Excess | - |

| Phase-Transfer Catalyst | - | 0.01 - 0.05 | 0.01 - 0.05 |

Table 2: Reaction Conditions

| Parameter | Step 1: Alkylation | Step 2: Hydrolysis (Acidic) | Step 2: Hydrolysis (Basic) |

| Solvent | Toluene / Water | Ethanol / Water | Water / Ethylene Glycol |

| Temperature | Room Temperature to 40°C | Reflux | Reflux |

| Reaction Time | 12 - 24 hours | 12 - 24 hours | 24 - 48 hours |

| Typical Yield | 70 - 90% | 80 - 95% | 75 - 90% |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for the synthesis of this compound.

An In-depth Technical Guide on the Physicochemical Properties of 1-(3-Bromophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(3-Bromophenyl)cyclobutanecarboxylic acid. The information is structured to be a valuable resource for its application in chemical research and drug development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-(3-bromophenyl)cyclobutane-1-carboxylic acid |

| CAS Number | 926261-31-6[1] |

| Molecular Formula | C₁₁H₁₁BrO₂[2] |

| Molecular Weight | 255.11 g/mol [2] |

| Chemical Structure |

|

Physicochemical Properties

A summary of the available experimental and predicted physicochemical data for this compound is presented below. It is important to note that experimental data for this specific compound is limited in publicly accessible literature. The predicted values are derived from computational models and data for structurally similar compounds.

| Property | Value | Source |

| Melting Point | Data not available | - |

| Boiling Point | 375.5 ± 42.0 °C (Predicted for isomer)[3] | ChemicalBook |

| Solubility | Data not available | - |

| pKa | 4.65 ± 0.40 (Predicted for isomer) | ChemicalBook |

| LogP | Data not available | - |

Note: Predicted values are for the structural isomer 3-(3-bromophenyl)cyclobutanecarboxylic acid and should be used as an estimation for this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline standard protocols that can be employed for the characterization of this compound.

The acid dissociation constant (pKa) is a critical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Potentiometric titration is a reliable method for its determination.[4][5]

Principle: This method involves the gradual titration of a solution of the acidic compound with a standardized basic solution. The pH of the solution is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point, as described by the Henderson-Hasselbalch equation.[5]

Procedure:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).

-

Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the acidic solution into a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Add the standardized NaOH solution in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of NaOH added.

-

Determine the equivalence point, which is the point of inflection on the titration curve.

-

The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.[6]

-

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the traditional and most reliable method for LogP determination.[7]

Principle: This method involves partitioning the compound between two immiscible liquid phases, typically n-octanol and water, representing the lipid and aqueous environments in the body, respectively. The LogP is the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.[7]

Procedure:

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

-

Partitioning:

-

Add a known amount of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Allow the two phases to separate completely.

-

-

Analysis:

-

Carefully separate the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].

-

The LogP is then calculated as: LogP = log₁₀(P).[7]

-

Synthesis Workflow

Caption: Generalized synthesis of this compound.

Experimental Workflow Description:

-

Deprotonation: 3-Bromophenylacetonitrile is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to generate the corresponding carbanion.

-

Cyclization: The carbanion undergoes a nucleophilic substitution reaction with 1,3-dibromopropane to form the cyclobutane ring, yielding the intermediate 1-(3-bromophenyl)cyclobutanecarbonitrile.

-

Hydrolysis: The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid using strong acidic conditions, such as aqueous sulfuric acid with heating, to afford the final product, this compound.

This guide provides a foundational understanding of the physicochemical properties of this compound for research and development purposes. The provided experimental protocols offer a starting point for the empirical determination of these crucial parameters.

References

- 1. 926261-31-6|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 926261-31-6 [chemicalbook.com]

- 3. Cyclobutanecarboxylic acid, 3-(3-bromophenyl)- CAS#: 1512074-73-5 [m.chemicalbook.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. web.williams.edu [web.williams.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to 1-(3-Bromophenyl)cyclobutanecarboxylic Acid (CAS 926261-31-6)

Disclaimer: A comprehensive search of publicly available scientific literature, patent databases, and chemical repositories has revealed limited technical information for 1-(3-Bromophenyl)cyclobutanecarboxylic acid. This compound is primarily available as a research chemical or building block from various commercial suppliers. Consequently, detailed experimental data on its synthesis, physical properties, and biological activity are not extensively documented. This guide provides the available information and outlines a plausible, though hypothetical, synthetic route based on established chemical principles.

Introduction

This compound is a synthetic organic compound featuring a cyclobutane ring and a bromophenyl substituent. Its structure makes it a potentially valuable intermediate in medicinal chemistry and materials science, where the rigid cyclobutane scaffold can be used to explore chemical space in drug design, and the bromo-functionalization allows for further chemical modifications, such as cross-coupling reactions.

Physicochemical Properties

Detailed, experimentally verified physicochemical data for this compound are not available in the literature. The following table summarizes the basic information gathered from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 926261-31-6 | Commercial Suppliers[1][2] |

| Molecular Formula | C₁₁H₁₁BrO₂ | Commercial Suppliers[1][2] |

| Molecular Weight | 255.11 g/mol | Commercial Suppliers[1][2] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | No data available | - |

Synthesis

A specific, peer-reviewed, and validated experimental protocol for the synthesis of this compound is not available. However, a common and effective method for the preparation of 1-aryl-cyclobutanecarboxylic acids involves the alkylation of an arylacetonitrile with a 1,3-dihalopropane, followed by hydrolysis of the resulting nitrile. The following represents a hypothetical, yet chemically sound, experimental protocol for its synthesis.

Hypothetical Experimental Protocol

Step 1: Synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

This step involves the dialkylation of 3-bromophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.

-

Materials:

-

3-Bromophenylacetonitrile

-

1,3-Dibromopropane

-

Sodium hydride (NaH) or another suitable strong base (e.g., LDA, KHMDS)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) as solvent

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a dispersion of sodium hydride (2.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3-bromophenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride with a few drops of isopropanol, followed by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(3-bromophenyl)cyclobutane-1-carbonitrile.

-

Step 2: Hydrolysis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile to this compound

This step involves the vigorous hydrolysis of the nitrile functionality to a carboxylic acid under basic or acidic conditions.

-

Materials:

-

1-(3-Bromophenyl)cyclobutane-1-carbonitrile

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol or ethylene glycol as a co-solvent

-

Concentrated hydrochloric acid (HCl)

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-(3-bromophenyl)cyclobutane-1-carbonitrile (1.0 equivalent) in ethanol.

-

Add a concentrated aqueous solution of sodium hydroxide (e.g., 6 M, 5-10 equivalents).

-

Heat the mixture to reflux and maintain for 12-48 hours, monitoring the disappearance of the starting material by TLC. Ammonia gas will be evolved.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

-

The carboxylic acid product should precipitate as a solid. If it oils out, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

If a solid precipitates, filter the solid, wash with cold water, and dry under vacuum.

-

If extracted, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to obtain pure this compound.

-

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain.

Biological and Pharmacological Activity

There is no published research on the biological or pharmacological activity of this compound. Consequently, no information on its mechanism of action or associated signaling pathways is available.

Experimental Workflows and Logical Relationships

Due to the lack of experimental data and described biological activities, diagrams for experimental workflows or signaling pathways cannot be generated. However, a logical workflow for the hypothetical synthesis is presented below in DOT language.

Caption: Hypothetical two-step synthesis of the target compound.

Conclusion

This compound is a chemical compound with potential applications as a building block in research and development. However, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, physicochemical properties, and biological activities. The information provided in this guide is based on data from commercial suppliers and a hypothetical synthetic route derived from general organic chemistry principles. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to 1-(3-Bromophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and analysis of 1-(3-Bromophenyl)cyclobutanecarboxylic acid, a compound of interest in medicinal chemistry and drug discovery.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C11H11BrO2 | [1][2] |

| Molecular Weight | 255.11 g/mol | [1][2] |

| CAS Number | 926261-31-6 | [1][2] |

| MDL Number | MFCD08443228 | [1][2] |

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and purification of this compound.

Synthesis of this compound

This protocol describes a plausible synthetic route. Researchers should adapt this methodology based on laboratory conditions and available reagents.

Materials:

-

1-Bromo-3-iodobenzene

-

Cyclobutanecarboxylic acid

-

n-Butyllithium (n-BuLi)

-

Dry tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve cyclobutanecarboxylic acid in dry THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add two equivalents of n-BuLi dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting dianion solution at -78 °C for 1 hour.

-

In a separate flask, dissolve 1-bromo-3-iodobenzene in dry THF.

-

Add the solution of 1-bromo-3-iodobenzene to the dianion solution dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous Na2SO4.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase:

-

A: Water with 0.1% trifluoroacetic acid (TFA)

-

B: Acetonitrile with 0.1% TFA

Gradient:

-

Start with 30% B, increasing to 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 30% B over 1 minute and re-equilibrate for 4 minutes.

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Workflow and Pathway Visualizations

The following diagrams illustrate key processes relevant to the study of this compound.

Caption: Experimental workflow from synthesis to biological screening.

Caption: Hypothetical signaling pathway modulation.

References

An In-depth Technical Guide on the Potential Biological Activity of 1-(3-Bromophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive analysis of the potential biological activities of 1-(3-Bromophenyl)cyclobutanecarboxylic acid based on available scientific literature for structurally related compounds. As of the date of this publication, no direct studies on the biological activity of this compound have been identified. The information presented herein is intended for research and informational purposes only and should not be construed as a definitive assessment of the compound's properties.

Introduction

This compound is a synthetic organic compound featuring a cyclobutane ring and a 3-bromophenyl substituent. While this specific molecule has not been the subject of extensive biological investigation, its structural motifs are present in a variety of biologically active molecules. The cyclobutane ring is a valuable scaffold in medicinal chemistry, known for its ability to introduce conformational rigidity and unique three-dimensional structures. The bromophenyl group is a common substituent in drug candidates, often contributing to target binding through halogen bonding and other interactions.

This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining the known biological profiles of its close structural analogs. By analyzing the structure-activity relationships (SAR) of these related compounds, we can extrapolate potential therapeutic targets and research directions for the title compound.

Predicted Biological Activities Based on Structural Analogs

Based on the biological activities of structurally similar compounds, two primary areas of potential activity for this compound emerge: kinase inhibition and inhibition of 3-hydroxykynurenine transaminase (HKT) .

Potential as a Kinase Inhibitor

The 3-bromophenyl moiety is a key feature in a known selective Aurora A kinase inhibitor, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid . This suggests that this compound may also exhibit inhibitory activity against kinases, a critical class of enzymes in cellular signaling and a major target in oncology.

The following table summarizes the in vitro inhibitory activity of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid against a panel of kinases.

| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |

| Aurora A | 98 | 0.168 |

| Aurora B | 25 | >10 |

| EGFR | 15 | >10 |

| VEGFR2 | 12 | >10 |

| CDK2 | 8 | >10 |

| Src | 18 | >10 |

Aurora A kinase is a key regulator of mitotic entry and progression. Its signaling pathway is crucial for centrosome maturation, spindle assembly, and proper chromosome segregation. Inhibition of Aurora A can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.

Caption: Predicted inhibition of the Aurora A kinase signaling pathway.

In Vitro Kinase Inhibitory Assay (Based on the study of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.

-

Materials:

-

Recombinant human kinase (e.g., Aurora A).

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 0.5 mM DTT).

-

ATP at a concentration near the Km for the specific kinase.

-

Substrate peptide.

-

Test compound dissolved in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well plates.

-

Plate reader capable of measuring luminescence.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

-

Incubate the plate for 60 minutes at 30°C.

-

Terminate the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

-

Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent and incubating for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of the test compound on cell cycle progression.

-

Materials:

-

Cancer cell line (e.g., MCF-7).

-

Cell culture medium and supplements.

-

Test compound dissolved in DMSO.

-

Propidium iodide (PI) staining solution.

-

RNase A.

-

Flow cytometer.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Potential as a 3-hydroxykynurenine transaminase (HKT) Inhibitor

The isomeric compound, 1-(4-Bromophenyl)cyclobutanecarboxylic acid, and its analogs have been identified as inhibitors of 3-hydroxykynurenine transaminase (HKT), an enzyme crucial for the detoxification of 3-hydroxykynurenine in mosquitoes. This suggests a potential application for this compound as a larvicide.

HKT is a key enzyme in the tryptophan metabolism pathway in mosquitoes. It converts the potentially toxic 3-hydroxykynurenine into the more stable xanthurenic acid. Inhibition of HKT leads to an accumulation of 3-hydroxykynurenine, which can cause oxidative stress and mortality in mosquito larvae.

Caption: Predicted inhibition of the HKT enzyme in the tryptophan metabolism pathway.

3-hydroxykynurenine transaminase (HKT) Inhibition Assay

-

Objective: To measure the inhibitory effect of the test compound on HKT activity.

-

Materials:

-

Recombinant HKT enzyme.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 µM pyridoxal-5'-phosphate).

-

3-hydroxykynurenine (substrate).

-

α-ketoglutarate (co-substrate).

-

Test compound dissolved in DMSO.

-

96-well UV-transparent plates.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, combine the assay buffer, HKT enzyme, and the test compound or DMSO (vehicle control).

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding 3-hydroxykynurenine and α-ketoglutarate.

-

Monitor the decrease in absorbance at 340 nm (corresponding to the consumption of α-ketoglutarate) or the increase in absorbance at a wavelength specific to the product.

-

Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Mosquito Larvicidal Bioassay

-

Objective: To assess the toxicity of the test compound to mosquito larvae.

-

Materials:

-

Third or fourth instar mosquito larvae (e.g., Aedes aegypti or Anopheles gambiae).

-

Dechlorinated water.

-

Test compound dissolved in a suitable solvent (e.g., ethanol or acetone).

-

Beakers or small cups.

-

Pipettes.

-

-

Procedure:

-

Prepare a stock solution of the test compound.

-

Prepare a series of dilutions of the test compound in dechlorinated water.

-

Place 20-25 larvae in each beaker containing 100 mL of the test solution.

-

Prepare a control group with the solvent only and a negative control with dechlorinated water.

-

Maintain the larvae at a constant temperature and humidity.

-

Record the number of dead larvae at 24 and 48 hours.

-

Calculate the percentage mortality for each concentration.

-

Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

-

Structure-Activity Relationship (SAR) Discussion

The potential biological activities of this compound are predicated on the contributions of its key structural features:

-

Cyclobutane Ring: This rigid scaffold serves to orient the phenyl ring and the carboxylic acid in a defined spatial arrangement. The conformational constraint imposed by the cyclobutane ring can enhance binding affinity to a target protein by reducing the entropic penalty of binding.

-

3-Bromophenyl Group: The position of the bromine atom on the phenyl ring is critical. In the case of the Aurora A kinase inhibitor, the meta position of the bromo-substituent is likely important for optimal interaction with the kinase active site. Halogen bonding between the bromine atom and a carbonyl oxygen or other hydrogen bond acceptor in the protein is a plausible binding interaction. For HKT inhibition, the electronic and steric effects of the bromine at the meta position, as opposed to the para position in the known analogs, would need to be investigated to predict its impact on activity.

-

Carboxylic Acid: This functional group can participate in hydrogen bonding or ionic interactions with amino acid residues in the target protein's binding pocket. It also imparts polarity to the molecule, which can influence its solubility and pharmacokinetic properties.

Conclusion and Future Directions

While direct biological data for this compound is currently unavailable, a predictive analysis based on its structural analogs suggests two promising avenues for investigation: kinase inhibition, particularly of cell cycle-related kinases like Aurora A, and inhibition of mosquito HKT for potential larvicidal applications.

Future research should focus on the following:

-

In vitro screening: The compound should be tested against a panel of kinases to identify potential targets.

-

Enzymatic assays: If a kinase target is identified, detailed IC50 determination and mechanism of inhibition studies should be performed. Similarly, its activity against HKT should be quantified.

-

Cell-based assays: The effect of the compound on cell proliferation, cell cycle, and apoptosis in relevant cancer cell lines should be investigated.

-

Larvicidal bioassays: The toxicity of the compound against various mosquito species should be determined.

-

Structural biology: Co-crystallization of the compound with its target protein(s) would provide valuable insights into its binding mode and facilitate further structure-based drug design.

The unique combination of a cyclobutane scaffold and a 3-bromophenyl group makes this compound a compelling candidate for biological evaluation, with the potential to yield novel therapeutic agents or agrochemicals.

Spectroscopic Profile of 1-(3-Bromophenyl)cyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Bromophenyl)cyclobutanecarboxylic acid (CAS No. 926261-31-6). Due to the limited availability of public experimental spectra for this specific compound, this document presents a predicted dataset based on established spectroscopic principles and data from analogous structures. This information is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of this molecule in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet, broad | 1H | -COOH |

| ~7.65 | Triplet | 1H | Ar-H |

| ~7.50 | Doublet | 1H | Ar-H |

| ~7.40 | Doublet | 1H | Ar-H |

| ~7.25 | Triplet | 1H | Ar-H |

| ~2.80-2.95 | Multiplet | 2H | Cyclobutane-H (α to Ar) |

| ~2.55-2.70 | Multiplet | 2H | Cyclobutane-H (α to Ar) |

| ~2.00-2.20 | Multiplet | 2H | Cyclobutane-H (β to Ar) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | C=O (Carboxylic Acid) |

| ~145 | Ar-C (quaternary) |

| ~132 | Ar-CH |

| ~130 | Ar-CH |

| ~129 | Ar-CH |

| ~123 | Ar-C-Br |

| ~122 | Ar-CH |

| ~55 | C (quaternary, cyclobutane) |

| ~32 | CH₂ (cyclobutane) |

| ~18 | CH₂ (cyclobutane) |

Table 3: Predicted IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic Ring) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

| ~800-900 | Strong | C-H bend (Aromatic, out-of-plane) |

| ~700 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 254/256 | High | [M]⁺ (Molecular ion, bromine isotopes) |

| 209/211 | Medium | [M - COOH]⁺ |

| 183/185 | Medium | [M - C₄H₆O₂]⁺ |

| 155/157 | High | [C₆H₄Br]⁺ |

| 128 | Medium | [C₁₀H₈]⁺ (from rearrangement) |

| 76 | Medium | [C₆H₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are standard procedures for the analysis of a solid organic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a spectral width of approximately 16 ppm.

-

Employ a 30-degree pulse width with a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 220 ppm.

-

Employ a 45-degree pulse width with a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically several thousand) for adequate signal-to-noise.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

-

Acquisition:

-

Use a standard electron energy of 70 eV for ionization.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50 to 350 amu.

-

The ion source temperature should be maintained at around 200-250 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for bromine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Logical workflow for the synthesis and spectroscopic characterization of an organic compound.

solubility of 1-(3-Bromophenyl)cyclobutanecarboxylic acid in organic solvents

An In-depth Technical Guide on the Solubility of 1-(3-Bromophenyl)cyclobutanecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted carboxylic acid containing a bromophenyl group attached to a cyclobutane ring. Its unique structure, incorporating both polar (carboxylic acid) and nonpolar (bromophenyl, cyclobutane) moieties, dictates its solubility profile in different organic solvents. Understanding this solubility is crucial for a range of applications in drug development, including formulation, purification, and chemical synthesis.

The presence of the carboxylic acid group suggests that the molecule will exhibit some degree of polarity and the capacity for hydrogen bonding, which will influence its solubility in protic and polar aprotic solvents. Conversely, the bulky and nonpolar bromophenyl and cyclobutyl groups will contribute to its solubility in nonpolar organic solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Acetic Acid | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl or carboxyl groups of these solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | The polar nature of these solvents can solvate the carboxylic acid group, while the organic portion of the molecule is compatible with the solvent's structure. |

| Low-Polarity Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton, and their overall lower polarity is compatible with the nonpolar parts of the molecule. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | The polarity of these solvents is suitable for dissolving the compound, and the presence of the bromine atom on the phenyl ring may enhance compatibility. |

| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solvents can interact with the bromophenyl group of the solute via π-π stacking, but the polar carboxylic acid group may limit solubility. |

| Nonpolar | Hexane, Cyclohexane | Low to Insoluble | The significant polarity of the carboxylic acid group makes it incompatible with the nonpolar nature of these solvents. The nonpolar regions of the molecule are not sufficient to overcome this incompatibility. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely used shake-flask method.[1]

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

-

Sample Preparation for Analysis:

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC method (or other suitable technique) to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in units such as mg/mL or mol/L using the following formula:

S = (Concentration of diluted sample) x (Dilution factor)

-

3.3. Data Presentation

The determined solubility values should be tabulated for easy comparison, as shown in the example table below.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Solvent 1 | 25 | Value | Value |

| Solvent 2 | 25 | Value | Value |

| ... | ... | ... | ... |

Visualizations

4.1. Logical Relationship of Solubility

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of the target compound.

4.2. Experimental Workflow for Solubility Determination

The diagram below outlines the sequential steps of the experimental protocol for determining solubility.

Caption: Experimental workflow for solubility determination.

References

The Cyclobutane Carboxylic Acids: A Journey of Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The story of cyclobutane carboxylic acids is a fascinating chronicle of chemical discovery, marked by early misconceptions, ingenious synthetic strategies, and eventual application in the development of crucial pharmaceuticals. This guide delves into the core of this history, presenting a detailed account of their discovery, the evolution of their synthesis, and their impact on medicinal chemistry.

A Contentious Beginning: The Case of 1,3-Cyclobutanedicarboxylic Acid

The late 19th century witnessed the first attempts to synthesize cyclobutane dicarboxylic acids, a journey fraught with errors and misinterpretations. In 1881, W. Markownikoff and A. Krestownikoff reported what they believed to be the synthesis of 1,3-cyclobutanedicarboxylic acid.[1] Their work, along with subsequent studies by other prominent chemists like William Perkin, led to a series of publications describing various synthetic methods. However, it was later revealed that all syntheses published before 1950 were erroneous.[1]

A significant breakthrough came in 1942 when Buchman demonstrated that the compound identified by Perkin as a 1,3-cyclobutane derivative was, in fact, α-methyleneglutaric acid.[1] The early confusion stemmed from a series of unusual reactions and incorrect assumptions based on melting points, a common analytical tool of the era.[1] This historical episode underscores the importance of rigorous structural elucidation in organic chemistry.

The following diagram illustrates the timeline of the historical confusion surrounding the synthesis of 1,3-cyclobutanedicarboxylic acid.

The Dawn of Authentic Cyclobutane Carboxylic Acids: Synthesis and Key Derivatives

The first successful and unambiguous synthesis of a cyclobutane carboxylic acid derivative was that of 1,1-cyclobutanedicarboxylic acid . This was achieved through the condensation of ethyl malonate with trimethylene bromide, followed by hydrolysis.[2] This pivotal development paved the way for the preparation of the parent cyclobutanecarboxylic acid via decarboxylation of the dicarboxylic acid.[2][3][4]

Over the years, a variety of synthetic methods have been developed to access cyclobutane carboxylic acids and their derivatives. These include:

-

Malonic Ester Synthesis: A classic and reliable method for forming the cyclobutane ring.[2]

-

[2+2] Photocycloaddition: A powerful modern technique for constructing the cyclobutane ring from alkenes, particularly useful for creating substituted derivatives.[5][6]

-

Ring Contraction: Another approach involves the oxidative ring contraction of larger rings, such as cyclopentanone.[7]

-

C-H Functionalization: More recent strategies employ C-H activation to introduce functional groups onto a pre-existing cyclobutane ring.[8][9][10]

The following diagram illustrates a general synthetic workflow for the preparation of cyclobutanecarboxylic acid and some of its important derivatives.

Physicochemical and Spectroscopic Data of Key Cyclobutane Carboxylic Acids

The following tables summarize key physical and spectroscopic data for cyclobutanecarboxylic acid and some of its important derivatives.

Table 1: Physical Properties of Selected Cyclobutane Carboxylic Acids

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Cyclobutanecarboxylic acid | 3721-95-7 | C₅H₈O₂ | 100.12 | -7.5 | 191.5–193.5 |

| 1,1-Cyclobutanedicarboxylic acid | 5445-51-2 | C₆H₈O₄ | 144.13 | 156–158 | - |

| 3-Oxocyclobutanecarboxylic acid | 23761-23-1 | C₅H₆O₃ | 114.10 | - | - |

| 3-Chlorocyclobutanecarboxylic acid | 25143-37-5 | C₅H₇ClO₂ | 134.56 | - | 131–137 (15 mmHg) |

| 1-Aminocyclobutanecarboxylic acid | 22264-50-2 | C₅H₉NO₂ | 115.13 | - | - |

Table 2: Spectroscopic Data for Cyclobutanecarboxylic Acid

| Spectroscopy | Key Features |

| ¹H NMR | δ (ppm): ~11.0-12.0 (1H, s, COOH), ~3.1-3.2 (1H, m, CH-COOH), ~1.8-2.4 (6H, m, CH₂)[11] |

| ¹³C NMR | δ (ppm): ~182 (C=O), ~40 (CH-COOH), ~25 (CH₂), ~18 (CH₂) |

| IR (cm⁻¹) | ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch)[12] |

Note: Spectroscopic data can vary depending on the solvent and instrument used.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key cyclobutane carboxylic acids, adapted from established procedures.

Synthesis of 1,1-Cyclobutanedicarboxylic Acid[2]

Materials:

-

Ethyl malonate (160 g, 1 mol)

-

Trimethylene bromide (212 g, 1.05 mol)

-

Sodium (46 g, 2 gram atoms)

-

Absolute ethanol (800 mL)

-

Potassium hydroxide (112 g)

-

Hydrochloric acid (12 N)

-

Ether

-

Ethyl acetate

Procedure:

-

In a 3-L three-necked round-bottomed flask equipped with a stirrer, reflux condenser, and dropping funnel, place the ethyl malonate and trimethylene bromide.

-

Prepare a solution of sodium in absolute ethanol.

-

Slowly add the sodium ethoxide solution to the flask while maintaining the temperature at 60-65 °C.

-

After the addition is complete, heat the mixture on a steam bath until it is neutral to phenolphthalein.

-

Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation.

-

Steam distill the mixture to isolate the crude ethyl 1,1-cyclobutanedicarboxylate.

-

Separate the ester layer and extract the aqueous layer with ether.

-

Combine the organic layers and remove the ether.

-

Hydrolyze the ester by refluxing with a solution of potassium hydroxide in ethanol for 2 hours.

-

Remove the ethanol and evaporate the mixture to dryness.

-

Dissolve the residue in water and acidify with hydrochloric acid.

-

Extract the aqueous solution with ether.

-

Dry the ether extracts and remove the solvent.

-

Recrystallize the crude product from hot ethyl acetate to yield pure 1,1-cyclobutanedicarboxylic acid.

Synthesis of Cyclobutanecarboxylic Acid[2][3]

Materials:

-

1,1-Cyclobutanedicarboxylic acid

-

Metal or oil bath

Procedure:

-

Place the 1,1-cyclobutanedicarboxylic acid in a distillation flask.

-

Heat the flask in a metal or oil bath to 160–170 °C until the evolution of carbon dioxide ceases.

-

Raise the bath temperature to 210–220 °C and collect the fraction boiling at 189–195 °C.

-

Redistill the crude product to obtain pure cyclobutanecarboxylic acid.

The Role of Cyclobutane Carboxylic Acids in Drug Development

The unique conformational properties and metabolic stability of the cyclobutane ring have made it an attractive scaffold in medicinal chemistry.[13] Cyclobutane carboxylic acid derivatives have been incorporated into a variety of bioactive molecules and approved drugs.

-

Tuftsin Analogs: 1-Aminocyclobutanecarboxylic acid derivatives have been synthesized and incorporated into the immunomodulatory peptide tuftsin.[14][15][16] These analogs have shown enhanced biological activity and resistance to enzymatic degradation compared to the parent peptide.[14][15]

-

Pharmaceutical Building Blocks: Cyclobutanecarboxylic acid is a key intermediate in the synthesis of several approved drugs, including the opioid analgesics Butorphanol and Nalbuphine , and the hepatitis C virus protease inhibitor Boceprevir .[7][17]

-

RORγt Inverse Agonists: A cis-1,3-disubstituted cyclobutane carboxylic acid serves as a crucial scaffold for TAK-828F, a potent and selective retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist, which has potential applications in treating autoimmune diseases.[18]

The incorporation of the cyclobutane motif can influence a drug's pharmacokinetic and pharmacodynamic properties, often leading to improved potency, selectivity, and metabolic stability.

Conclusion

The journey of cyclobutane carboxylic acids from a subject of historical chemical debate to a valuable tool in modern drug discovery is a testament to the progress of organic chemistry. The initial challenges in their synthesis have been overcome by the development of a diverse array of synthetic methodologies. Today, these strained cyclic molecules continue to be of great interest to researchers in both academia and industry, offering unique structural features for the design of novel therapeutics and functional materials. The ongoing exploration of new synthetic routes and applications ensures that the story of cyclobutane carboxylic acids is far from over.

References

- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 5. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]

- 6. Cyclobutane synthesis [organic-chemistry.org]

- 7. Cyclobutanecarboxylic acid - general description [georganics.sk]

- 8. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum [chemicalbook.com]

- 12. Cyclobutylcarboxylic acid [webbook.nist.gov]

- 13. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cyclobutanecarboxylic Acid|CAS 3721-95-7|Supplier [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

The Strategic Role of the Bromophenyl Group in Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of a bromophenyl moiety into carboxylic acid derivatives is a pivotal strategy in modern medicinal chemistry. This technical guide provides an in-depth analysis of the multifaceted roles of the bromophenyl group, including its impact on target binding, physicochemical properties, and metabolic stability. We will explore its function as a key structural element in enhancing biological activity, with a particular focus on kinase inhibition. This guide will present quantitative biological data, detailed experimental protocols for synthesis and bioassays, and visual representations of relevant biological pathways and experimental workflows to provide a comprehensive resource for researchers in drug discovery and development.

Introduction: The Versatility of the Bromophenyl Group

The bromophenyl group is a common substituent in pharmacologically active molecules. Its utility extends beyond that of a simple synthetic intermediate; it plays a crucial role in modulating a compound's biological activity and pharmacokinetic profile. The bromine atom, a halogen, can significantly influence a molecule's properties in several ways:

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-donating atoms (such as oxygen or nitrogen) in the active site of a biological target.[1][2] This directional interaction can enhance binding affinity and selectivity.[1][2]

-

Physicochemical Properties: The introduction of a bromine atom increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. However, this must be carefully balanced to maintain adequate aqueous solubility for formulation and distribution.

-

Metabolic Stability: The carbon-bromine bond is generally stable to metabolic degradation, and the presence of a bromine atom can block sites of metabolism on the phenyl ring, potentially increasing the half-life of a drug.

-

Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further molecular modifications through various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the exploration of structure-activity relationships (SAR).

This guide will use the case study of a bromophenyl-containing carboxylic acid derivative that acts as a kinase inhibitor to illustrate these principles in detail.

Case Study: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as an Aurora A Kinase Inhibitor

A notable example of a bromophenyl carboxylic acid derivative with potent biological activity is 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid . This compound has been identified as a selective inhibitor of Aurora A kinase, a key regulator of mitosis that is often overexpressed in various cancers.[3][4][5] The bromophenyl group is critical for its inhibitory activity.

Quantitative Biological Data

The inhibitory activity of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid and related analogs against Aurora A kinase highlights the importance of the bromophenyl moiety. The following table summarizes key quantitative data from in vitro assays.

| Compound ID | Structure | Target Kinase | Inhibition at 10 µM (%) | IC50 (µM) | Cell Line (for IC50) |

| 6e | 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | 85.3 | 168.78 | MCF-7 (Breast Cancer)[4][6] |

| 6d | 8-Fluoro-2-phenylquinazoline-4-carboxylic acid (non-brominated analog) | Aurora A | 45.2 | >1000 | Not specified |

| 6b | 2-(3-Chlorophenyl)quinazoline-4-carboxylic acid | Aurora A | 78.9 | Not specified | Not specified |

| 6c | 8-Fluoro-2-(m-tolyl)quinazoline-4-carboxylic acid | Aurora A | 35.6 | Not specified | Not specified |

Data extracted from Elsherbeny et al., 2022.[6]

The data clearly demonstrates that the presence of a halogen at the 3-position of the phenyl ring significantly enhances the inhibitory activity against Aurora A kinase, with the bromo-substituted compound (6e) being the most potent among the tested derivatives.[6] The non-brominated analog (6d) shows markedly reduced activity, underscoring the critical role of the halogen in this scaffold.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the lead compound and the biochemical assay used to determine its inhibitory activity.

Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid (Compound 6e)

The synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid can be achieved through a multi-step process. The following is a representative protocol based on published literature.[3]

Experimental Workflow: Synthesis of Compound 6e

References

- 1. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-Bromophenyl)cyclobutanecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The synthesis of 1-(3-bromophenyl)cyclobutanecarboxylic acid and its derivatives is of significant interest to the fields of medicinal chemistry and drug discovery. The incorporation of the cyclobutane ring, a strained four-membered carbocycle, into molecular scaffolds offers several advantages for the design of novel therapeutic agents. The rigid nature of the cyclobutane moiety provides a means to conformationally constrain flexible molecules, which can lead to enhanced binding affinity and selectivity for their biological targets. Furthermore, the cyclobutane ring can serve as a bioisostere for other chemical groups, such as phenyl rings or gem-dimethyl groups, potentially improving pharmacokinetic properties like metabolic stability and oral bioavailability.

The presence of a bromine atom on the phenyl ring provides a versatile handle for further chemical modifications through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The carboxylic acid functional group is a key pharmacophoric element present in many drugs and can participate in crucial hydrogen bonding interactions with biological receptors. It also serves as a synthetic precursor for the preparation of a wide range of derivatives, including esters, amides, and alcohols, further expanding the accessible chemical space for drug development.

Derivatives of 1-arylcyclobutanecarboxylic acids have been explored as modulators of various biological targets. While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for a range of therapeutic areas. The synthetic protocols provided herein offer a reliable pathway to access this valuable building block and its derivatives for further investigation in drug discovery programs.

Synthetic Workflow

The synthesis of this compound is typically achieved through a two-step process. The first step involves the construction of the 1-(3-bromophenyl)cyclobutane-1-carbonitrile intermediate, followed by the hydrolysis of the nitrile to the desired carboxylic acid.

Experimental Protocols

Part 1: Synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

This protocol describes the synthesis of the nitrile intermediate via a phase-transfer catalyzed alkylation of 3-bromophenylacetonitrile with 1,3-dibromopropane.

Materials:

-

3-Bromophenylacetonitrile

-

1,3-Dibromopropane

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromophenylacetonitrile (1.0 eq) in toluene (50 mL).

-

Add tetrabutylammonium bromide (0.1 eq) to the solution.

-

In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide.

-

With vigorous stirring, add the aqueous NaOH solution (5.0 eq) to the reaction mixture.

-

Add 1,3-dibromopropane (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to 70-80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add deionized water (50 mL) and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-(3-bromophenyl)cyclobutane-1-carbonitrile.

Part 2: Hydrolysis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile to this compound

Two common methods for the hydrolysis of the nitrile are provided below: acidic and basic hydrolysis.

Method A: Acidic Hydrolysis

Materials:

-

1-(3-Bromophenyl)cyclobutane-1-carbonitrile

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, add 1-(3-bromophenyl)cyclobutane-1-carbonitrile (1.0 eq).

-

Carefully add a mixture of concentrated sulfuric acid and water (2:1 v/v, 20 mL) to the nitrile.

-

Heat the mixture to reflux (approximately 120 °C) and stir for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution.

-

Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.

-

Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the ether extracts from step 8, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., heptane/ethyl acetate).

Method B: Basic Hydrolysis

Materials:

-

1-(3-Bromophenyl)cyclobutane-1-carbonitrile

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1-(3-bromophenyl)cyclobutane-1-carbonitrile (1.0 eq) in ethanol (30 mL).

-

Add an aqueous solution of NaOH or KOH (3.0 eq in 20 mL of water).

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. A precipitate should form.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude this compound.

-

Purify by recrystallization as described in Method A.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

| Step | Reactants | Product | Typical Yield (%) | Purity (%) (by HPLC) |

| 1. Nitrile Synthesis | 3-Bromophenylacetonitrile, 1,3-Dibromopropane | 1-(3-Bromophenyl)cyclobutane-1-carbonitrile | 60-75 | >95 |

| 2. Nitrile Hydrolysis (Acidic) | 1-(3-Bromophenyl)cyclobutane-1-carbonitrile, H₂SO₄ | This compound | 70-85 | >98 |

| 2. Nitrile Hydrolysis (Basic) | 1-(3-Bromophenyl)cyclobutane-1-carbonitrile, NaOH | This compound | 75-90 | >98 |

Note: Yields and purity are dependent on reaction scale, purity of reagents, and optimization of reaction conditions.

Logical Relationship of Synthetic Steps

Application Notes and Protocols: 1-(3-Bromophenyl)cyclobutanecarboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)cyclobutanecarboxylic acid is a versatile scaffold in medicinal chemistry, integrating a rigid cyclobutane ring with a synthetically tractable bromophenyl group. While direct biological applications of this specific molecule are emerging, its structural motifs are present in compounds with significant therapeutic potential. The cyclobutane moiety serves as a bioisostere for other cyclic or aromatic structures, offering unique conformational constraints that can enhance binding affinity and selectivity for biological targets. The 3-bromophenyl group provides a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).

These notes provide an overview of the potential applications of this compound, drawing from studies on analogous structures, and offer detailed protocols for its synthesis and biological evaluation.

Potential Therapeutic Applications

Based on the biological activities of structurally related compounds, this compound and its derivatives are promising candidates for investigation in several therapeutic areas:

-

Oncology: The "3-bromophenyl" moiety is a key feature in some potent enzyme inhibitors, such as selective Aurora A kinase inhibitors, which play a crucial role in cell cycle regulation and are overexpressed in many human cancers. Inhibition of Aurora A kinase can lead to cell cycle arrest and apoptosis in cancer cells. Derivatives of this compound could be explored for similar activities. For instance, a related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a selective Aurora A kinase inhibitor that induces apoptosis.[1][2]

-

Neurological Disorders: Urea derivatives of cyclobutanecarboxylic acid have been shown to possess central nervous system (CNS) depressant properties, including myorelaxant and anticonvulsant activities. This suggests that amides or other derivatives of this compound could be investigated for their potential in treating neurological conditions.[3]